

Technical Guide to L-Isoleucine-13C6,15N

Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for L-Isoleucine-¹³C₆,¹⁵N. This isotopically labeled amino acid is a critical tool in quantitative proteomics, metabolic research, and as an internal standard for mass spectrometry-based applications. Understanding the quality control parameters detailed in the CoA is essential for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for L-Isoleucine-¹³C₆,¹⁵N, compiled from various supplier technical data sheets. These values represent typical quality control release criteria.

Table 1: Identity and Physical Properties



Parameter	Specification
Molecular Formula	¹³ C ₆ H ₁₃ ¹⁵ NO ₂
Molecular Weight	138.12 g/mol [1]
Mass Shift	M+7[2]
Appearance	White crystals or crystalline powder[3]
Melting Point	168-170 °C[2]
Optical Rotation	[α]25/D +39.5° to +41.5° (c=2 in 5 M HCl)[3]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification
Chemical Purity (by HPLC/CP)	≥ 95% - 98%[1][4]
Isotopic Enrichment (¹³C)	≥ 98 atom %[2]
Isotopic Enrichment (15N)	≥ 98 atom %[2]

Table 3: Impurity Profile

Parameter	Specification
Loss on Drying	≤ 0.30%[3]
Residue on Ignition	≤ 0.10%[3]
Chloride	≤ 0.021%[3]
Sulfate	≤ 0.028%[3]
Ammonium	As per specification[3]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in a typical CoA for L-Isoleucine-13C6,15N.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the L-Isoleucine-¹³C₆,¹⁵N by separating it from any non-labeled or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Detection: UV detection at a wavelength of approximately 210 nm.
- Procedure:
 - A standard solution of L-Isoleucine-¹³C₆,¹⁵N of known concentration is prepared and injected into the HPLC system to determine its retention time.
 - A solution of the test sample is prepared and injected under the same conditions.
 - The area of the main peak corresponding to L-Isoleucine-¹³C₆,¹⁵N is measured, along with the areas of any impurity peaks.
 - The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is employed to confirm the mass shift and determine the isotopic enrichment of ¹³C and ¹⁵N.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, often coupled with a gas or liquid chromatography system (GC-MS or



LC-MS).[5]

- Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.
- Procedure:
 - The sample is introduced into the mass spectrometer.
 - The instrument is scanned over a mass range that includes the unlabeled (M+0) and fully labeled (M+7) L-Isoleucine.
 - The relative intensities of the ion corresponding to L-Isoleucine-¹³C₆,¹⁵N (m/z) and any ions corresponding to incompletely labeled species are measured.
 - The atom percent enrichment for each isotope is calculated based on the distribution of the isotopic peaks. For accurate determination, a detailed analysis of the full isotopic cluster is performed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and can also be used to assess isotopic enrichment.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O with acid).
- Procedure:
 - A ¹H NMR spectrum is acquired to confirm the proton chemical shifts and coupling patterns are consistent with the structure of isoleucine.
 - A ¹³C NMR spectrum will show signals for the carbon atoms. The high enrichment in ¹³C will result in strong signals for all six carbon atoms.
 - A ¹⁵N NMR spectrum or ¹H-¹⁵N correlation spectra (like HSQC) can be used to confirm the presence of the ¹⁵N label.



The isotopic enrichment can be estimated by comparing the integrals of satellite peaks
arising from ¹³C-¹H coupling to the main proton signals in the ¹H spectrum, although mass
spectrometry is generally the preferred method for precise quantification of high
enrichment levels.

Optical Rotation Measurement

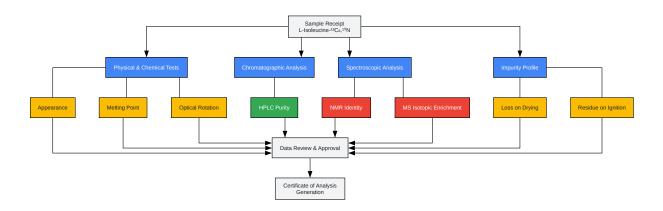
This test confirms the stereochemical identity of the L-isomer.

- Instrumentation: A polarimeter.
- Procedure:
 - A solution of the sample is prepared at a specified concentration in a defined solvent (e.g.,
 5 M HCl).
 - The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
 - The specific rotation is calculated and compared to the established range for L-Isoleucine.

Mandatory Visualizations Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control testing of L-Isoleucine-¹³C₆,¹⁵N, from sample receipt to the final certificate of analysis.





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QC Testing Workflow for L-Isoleucine-13C₆,15N

Chemical Structure of L-Isoleucine-13C6,15N

This diagram shows the chemical structure of L-Isoleucine with the positions of the ¹³C and ¹⁵N labels highlighted.

Structure of L-Isoleucine-13C6,15N

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